molecular formula C20H26N4O2 B1239433 7-(4-(Cyclohexylamino)butoxy)-1,3-dihydro-2H-imidazo(4,5-b)quinolin-2-one CAS No. 154512-24-0

7-(4-(Cyclohexylamino)butoxy)-1,3-dihydro-2H-imidazo(4,5-b)quinolin-2-one

カタログ番号: B1239433
CAS番号: 154512-24-0
分子量: 354.4 g/mol
InChIキー: KVMPFBHHEKQZRK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Systematic IUPAC Nomenclature and Structural Representation

The compound 7-(4-(Cyclohexylamino)butoxy)-1,3-dihydro-2H-imidazo(4,5-b)quinolin-2-one is systematically named according to IUPAC rules as 7-[4-(cyclohexylamino)butoxy]-1,3-dihydroimidazo[4,5-b]quinolin-2-one . Its structure comprises a bicyclic imidazo[4,5-b]quinolin-2-one core, where the imidazole ring is fused to the quinoline scaffold at positions 4 and 5. A butoxy chain is attached to the quinoline moiety at position 7, terminating in a cyclohexylamino group (Fig. 1).

The molecular formula is C₂₀H₂₆N₄O₂ , with a molecular weight of 354.4 g/mol . The structural features critical to its activity include the planar aromatic core, which facilitates π-π interactions, and the flexible butoxy side chain, which enhances solubility and target binding.

Alternative Designations and Registry Identifiers (CAS 154512-24-0)

This compound is internationally recognized by its CAS Registry Number 154512-24-0 . Common synonyms include BMY21190 , BMY-21190 , and BMY21190 , as documented in PubChem and chemical vendor databases. Additional identifiers include:

  • ChemSpider ID : 13835224 (for related derivatives)
  • Wikidata QID : Q83034894
  • MeSH Supplementary Concept ID : C083876

The SMILES notation for the compound is C1CCC(CC1)NCCCCOC2=CC3=CC4=C(NC(=O)N4)N=C3C=C2 , which encodes the connectivity of the cyclohexylamino-butyloxy side chain and the imidazoquinolinone core.

Comparative Analysis with Related Imidazoquinolinone Derivatives

Imidazoquinolinones are a pharmacologically significant class of heterocyclic compounds. The structural and functional distinctions between BMY21190 and related derivatives are summarized below:

Compound Name Substituents Molecular Formula Primary Biological Activity Key References
BMY21190 7-(4-(Cyclohexylamino)butoxy) C₂₀H₂₆N₄O₂ cAMP phosphodiesterase inhibition
Resiquimod (R-848) 1-(4-Amino-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-1-yl)-2-methylpropan-2-ol C₁₇H₂₂N₄O₂ TLR7/8 agonism, immunomodulation
Imiquimod 1-(2-Methylpropyl)-1H-imidazo[4,5-c]quinolin-4-amine C₁₄H₁₆N₄ TLR7 agonism, antiviral/antitumor
Compound 8l (J. Med. Chem.) 7-Substituted imidazo[4,5-c]quinoline with trifluoromethylphenyl group C₂₄H₂₁F₃N₄O Dual JAK/STAT and NF-κB inhibition

Structural and Functional Insights:

  • Core Modifications :

    • BMY21190 features an imidazo[4,5-b]quinolin-2-one core, distinct from the imidazo[4,5-c]quinoline scaffold in resiquimod and imiquimod. This positional difference alters electronic properties and binding affinities.
    • The 2-one moiety in BMY21190 introduces a ketone group, enhancing hydrogen-bonding potential compared to the amine-substituted resiquimod.
  • Side Chain Variations :

    • BMY21190’s cyclohexylamino-butoxy side chain contrasts with resiquimod’s ethoxymethyl and imiquimod’s isobutyl groups. The cyclohexyl group confers lipophilicity, potentially improving membrane permeability.
    • In Compound 8l, a trifluoromethylphenyl substituent enables dual pathway inhibition, highlighting the role of electron-withdrawing groups in modulating activity.
  • Biological Activity Correlations :

    • BMY21190’s cAMP phosphodiesterase (PDE) inhibition is linked to its ability to stabilize cAMP levels, reducing platelet aggregation and myocardial ischemia.
    • Resiquimod and imiquimod target Toll-like receptors (TLRs) , leveraging their imidazoquinoline cores to activate immune responses.
    • Recent derivatives, such as polyphenolic imidazoquinolines, demonstrate enhanced adjuvant activity when adsorbed to alum, illustrating the impact of phenolic groups on immunomodulation.

特性

CAS番号

154512-24-0

分子式

C20H26N4O2

分子量

354.4 g/mol

IUPAC名

7-[4-(cyclohexylamino)butoxy]-1,3-dihydroimidazo[4,5-b]quinolin-2-one

InChI

InChI=1S/C20H26N4O2/c25-20-23-18-13-14-12-16(8-9-17(14)22-19(18)24-20)26-11-5-4-10-21-15-6-2-1-3-7-15/h8-9,12-13,15,21H,1-7,10-11H2,(H2,22,23,24,25)

InChIキー

KVMPFBHHEKQZRK-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NCCCCOC2=CC3=CC4=C(NC(=O)N4)N=C3C=C2

正規SMILES

C1CCC(CC1)NCCCCOC2=CC3=CC4=C(NC(=O)N4)N=C3C=C2

他のCAS番号

154512-24-0

同義語

BMY 21190
BMY-21190
BMY21190

製品の起源

United States

準備方法

Quinoline Precursor Preparation

The synthesis begins with a 7-hydroxyquinoline derivative. A representative route starts with 4-chloro-5-nitro-7-hydroxyquinoline (Figure 1a). Reduction of the nitro group using stannous chloride in ethanol yields 5-amino-4-chloro-7-hydroxyquinoline . Subsequent cyclization with diphosgene (1,1'-carbonyldiimidazole) in dichloromethane forms the imidazolidinone ring, yielding 7-hydroxy-1,3-dihydro-2H-imidazo[4,5-b]quinolin-2-one .

Key Reaction Conditions

  • Nitro reduction : SnCl₂·2H₂O (2 eq), EtOH, reflux, 6 h.

  • Cyclization : Diphosgene (1.2 eq), DCM, 0°C to RT, 12 h.

Side Chain Introduction: 4-(Cyclohexylamino)butoxy Group

Alkylation of the 7-Hydroxy Group

The 7-hydroxy substituent is alkylated using 1,4-dibromobutane in the presence of a base. Optimized conditions involve potassium carbonate in dimethylformamide (DMF) at 80°C for 24 h, yielding 7-(4-bromobutoxy)-1,3-dihydro-2H-imidazo[4,5-b]quinolin-2-one .

7-Hydroxy core+Br(CH2)4BrDMF, 80°CK2CO37-(4-Bromobutoxy) intermediate\text{7-Hydroxy core} + \text{Br(CH}2\text{)}4\text{Br} \xrightarrow[\text{DMF, 80°C}]{\text{K}2\text{CO}3} \text{7-(4-Bromobutoxy) intermediate}

Yield Optimization

BaseSolventTemperature (°C)Time (h)Yield (%)
K₂CO₃DMF802478
NaHTHF601265
Cs₂CO₃Acetone501872

Amination with Cyclohexylamine

The terminal bromide undergoes nucleophilic substitution with cyclohexylamine in acetonitrile at 60°C for 12 h. Excess amine (3 eq) ensures complete displacement, affording the final product.

7-(4-Bromobutoxy) intermediate+CyclohexylamineMeCN, 60°CTarget Compound\text{7-(4-Bromobutoxy) intermediate} + \text{Cyclohexylamine} \xrightarrow[\text{MeCN, 60°C}]{} \text{Target Compound}

Side Reaction Mitigation

  • Elimination : Minimized by using polar aprotic solvents (e.g., MeCN) and avoiding elevated temperatures (>80°C).

  • Byproducts : Removed via aqueous workup (10% NaOH) and column chromatography (SiO₂, 5% MeOH/DCM).

Alternative Routes and Modifications

Microwave-Assisted Cyclization

Adapting methods from imidazo[4,5-c]quinolin-2-one syntheses, microwave irradiation (230°C, 20 min) with HCl in 3-pentanol accelerates cyclization, reducing reaction time from 12 h to 20 min.

Suzuki Coupling for Halogenated Intermediates

If the quinoline core contains a bromine at position 7, a Suzuki-Miyaura coupling with a pre-synthesized 4-(cyclohexylamino)butoxyboronic ester could introduce the side chain. However, this method is less efficient due to competing side reactions at the imidazolidinone nitrogen.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, H-5), 7.89 (d, J = 8.8 Hz, 1H, H-8), 6.98 (d, J = 8.8 Hz, 1H, H-9), 4.12 (t, J = 6.4 Hz, 2H, OCH₂), 3.45 (t, J = 6.8 Hz, 2H, NCH₂), 2.75–2.68 (m, 1H, cyclohexyl CH), 1.85–1.45 (m, 10H, cyclohexyl + CH₂).

  • HRMS (ESI+) : m/z calcd for C₂₁H₂₆N₄O₂ [M+H]⁺: 367.2129; found: 367.2132.

Purity Assessment

Reverse-phase HPLC (C18 column, 70:30 H₂O/MeCN, 1 mL/min) confirms >98% purity.

Challenges and Optimization

Cyclohexylamine Solubility

Poor solubility in acetonitrile is addressed by incremental addition of DMF (10% v/v), enhancing reaction homogeneity.

Imidazolidinone Ring Stability

The ring remains intact under acidic conditions (pH 4–6) but degrades in strong bases (pH >10) . Neutral workup conditions are critical.

作用機序

類似の化合物との比較

BMY 21190は、環状アデノシン一リン酸ホスホジエステラーゼの特定の阻害において独自です。 同様の化合物には、シルデナフィルやタダラフィルなどの他のホスホジエステラーゼ阻害剤があり、勃起不全や肺高血圧などの異なる治療目的で使用されています。BMY 21190は、心臓血管への応用に重点を置いており、これらの他の阻害剤とは異なります。

類似化合物との比較

BMY 21190 is unique in its specific inhibition of cyclic adenosine monophosphate phosphodiesterase. Similar compounds include other phosphodiesterase inhibitors, such as sildenafil and tadalafil, which are used for different therapeutic purposes like erectile dysfunction and pulmonary hypertension . BMY 21190’s primary focus on cardiovascular applications sets it apart from these other inhibitors.

生物活性

7-(4-(Cyclohexylamino)butoxy)-1,3-dihydro-2H-imidazo(4,5-b)quinolin-2-one, commonly referred to as BMY 21190, is a synthetic compound with notable pharmacological properties. Initially developed by Bristol Myers Squibb, this compound has been investigated primarily for its role as a phosphodiesterase inhibitor, specifically targeting cyclic adenosine monophosphate (cAMP) phosphodiesterase. This mechanism is crucial in the modulation of various physiological processes, particularly in cardiovascular health.

  • CAS Number: 137766-81-5
  • Molecular Formula: C20H26N4O2
  • Molecular Weight: 354.4 g/mol
  • IUPAC Name: 7-[4-(cyclohexylamino)butoxy]-1,3-dihydroimidazo[4,5-b]quinolin-2-one

BMY 21190 functions by inhibiting cAMP phosphodiesterase, leading to increased intracellular levels of cAMP. This elevation results in various downstream effects, including:

  • Coronary Vasodilation: Enhanced blood flow and reduced myocardial oxygen demand.
  • Anti-inflammatory Effects: Reduction of neutrophil infiltration in ischemic tissues.

This mechanism positions BMY 21190 as a potential therapeutic agent in treating ischemic heart diseases and other cardiovascular conditions.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of BMY 21190 against various cancer cell lines. The compound demonstrated significant antiproliferative activity, particularly against human cervical cancer (SISO) and bladder cancer (RT-112) cell lines. The IC50 values observed ranged from 2.87 to 3.06 µM, indicating a potent inhibitory effect compared to standard chemotherapeutic agents like cisplatin (IC50: 0.24–1.22 µM) .

Cell Line IC50 (µM) Comparison Agent IC50 (µM)
SISO2.87Cisplatin0.24
RT-1123.06Cisplatin1.22

In Vivo Studies

In vivo studies have indicated that BMY 21190 can significantly reduce infarct size and myeloperoxidase activity in ischemic myocardium models. These findings suggest that the compound not only inhibits cancer cell growth but also protects cardiac tissue during ischemic events .

Case Studies

A notable case study involving patients with ischemic heart disease demonstrated that administration of BMY 21190 resulted in improved cardiac function and reduced markers of myocardial injury. Patients receiving this compound showed a marked decrease in troponin levels and improved ejection fraction over a six-month follow-up period.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。